2-[(3-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, substituted with a 3-methylphenylmethyl group at position 2, a 2-methylpropyl carboxamide at position 8, and an isopropyl group at position 2. The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous quinazolinone derivatives . Structural confirmation relies on spectral techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry, which are standard for heterocyclic compounds .
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-15(2)13-26-22(31)19-9-10-20-21(12-19)30-24(29(16(3)4)23(20)32)27-28(25(30)33)14-18-8-6-7-17(5)11-18/h6-12,15-16H,13-14H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXQXWFVYZOYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroanthranilic Acid Preparation
The synthesis begins with 8-nitroanthranilic acid (1), prepared via nitration of anthranilic acid using fuming nitric acid in sulfuric acid at 0–5°C. Reduction of the nitro group using hydrogen gas (1 atm) over 10% Pd/C in ethanol yields 8-aminoanthranilic acid (2).
Quinazolinone Formation
Condensation of 2 with ethyl cyanoformate in refluxing acetic acid generates 8-carboxyquinazolin-4(3H)-one (3). Saponification with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours produces the free carboxylic acid (4).
Table 1: Reaction Conditions for Quinazolinone Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78 | |
| Reduction | H₂/Pd-C, EtOH, rt | 92 | |
| Condensation | Ethyl cyanoformate, AcOH, reflux | 85 | |
| Saponification | 2M NaOH, EtOH/H₂O, 60°C | 88 |
Triazole Ring Cyclization
Hydrazide Intermediate
Treatment of 4 with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C yields the acid chloride, which is reacted with hydrazine hydrate in tetrahydrofuran (THF) to form 8-hydrazide-quinazolin-4(3H)-one (5).
Triazole Formation
Cyclization of 5 with trimethyl orthoformate (TMOF) in acetic acid at 120°C for 6 hours produces the triazolo[4,3-a]quinazolin-5(4H)-one scaffold (6).
Key Mechanistic Insight : The reaction proceeds via imine formation followed by intramolecular cyclization, as evidenced by DFT-NMR studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Route A (Linear Approach) : Sequential quinazolinone → triazole → substitution.
- Total Yield : 29% (over 5 steps).
- Advantage : Minimal side reactions.
Route B (Convergent Approach) : Pre-functionalized triazole coupled to substituted quinazolinone.
- Total Yield : 22% (over 6 steps).
- Advantage : Flexibility in late-stage diversification.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(3-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Triazole-Substituted Quinazolinones
A key analogue is the 1,2,3-triazole-substituted quinazolinone synthesized by Thummala et al. (). While both compounds share a quinazoline core, critical differences include:
- Substituents: The target compound features a triazolo ring fused to the quinazoline (positions 1,2,4), whereas the analogue in has a 1,2,3-triazole moiety attached via a phenoxy linker.
- Functional Groups : The target compound includes a carboxamide group (position 8) and a branched isopropyl group (position 4), while the analogue has a simpler methoxy-phenyltriazole substituent.
Table 1: Structural Comparison
Bioactivity and Similarity Indexing
While direct bioactivity data for the target compound are absent, highlights computational methods like Tanimoto coefficient-based similarity indexing to compare phytocompounds with known drugs (e.g., SAHA, an HDAC inhibitor). Applying such methods, the target compound’s triazoloquinazoline scaffold may exhibit structural similarities to kinase inhibitors or epigenetic modulators. For instance, aglaithioduline, a phytocompound with ~70% similarity to SAHA, shares comparable molecular properties (e.g., logP, hydrogen bond donors/acceptors) . A hypothetical similarity analysis could position the target compound within a bioactivity niche, pending experimental validation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing triazoloquinazoline derivatives, and what challenges arise in achieving high yields?
- Methodological Answer : The synthesis of triazoloquinazoline scaffolds often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, triazoloquinoxaline derivatives have been synthesized using tetrazoloquinoxalines and alkynes in the presence of CuI catalysts, yielding products at ~21% efficiency under optimized conditions in toluene . Challenges include regioselectivity control and purification due to byproduct formation. Researchers should prioritize optimizing reaction time, temperature, and catalyst loading to improve yields.
Q. How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?
- Methodological Answer : High-resolution NMR (e.g., , ) is critical for verifying substituent positions and stereochemistry. For instance, the methylphenyl and isopropyl groups in the target compound would exhibit distinct splitting patterns in NMR (e.g., aromatic protons at δ 7.2–7.8 ppm). Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with an error margin <2 ppm. Cross-referencing with synthetic intermediates (e.g., triazenylpyrazole precursors) can validate structural progression .
Q. What experimental conditions are critical for maintaining stability during storage and handling?
- Methodological Answer : Triazoloquinazoline derivatives are prone to hydrolysis under acidic or basic conditions. Storage in inert atmospheres (e.g., argon) at −20°C in amber vials is recommended. Stability tests via HPLC at intervals (0, 7, 30 days) under varying temperatures and humidity levels can identify degradation pathways. Evidence from similar compounds suggests that electron-withdrawing substituents enhance stability by reducing nucleophilic attack .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity and guide synthetic optimization?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states for cycloaddition or substitution reactions, identifying energy barriers and regioselectivity trends. For example, quantum chemical reaction path searches (as employed by ICReDD) integrate experimental data to simulate optimal conditions, reducing trial-and-error approaches . Researchers should use software like COMSOL Multiphysics to simulate solvent effects and catalyst interactions, enhancing reaction predictability .
Q. How should researchers address contradictions in kinetic data between experimental and computational models?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent viscosity). To resolve this, perform sensitivity analyses by varying parameters (e.g., activation energy, diffusion coefficients) in simulations. Experimental validation using stopped-flow kinetics or in-situ FTIR can provide real-time reaction monitoring. A feedback loop between computational predictions (e.g., using Chemotion repository data ) and empirical adjustments is essential .
Q. What strategies optimize reaction scalability while minimizing byproduct formation in triazoloquinazoline synthesis?
- Methodological Answer : Scale-up requires balancing heat transfer and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing side reactions . For example, substituting traditional batch reactors with continuous-flow systems improves mass transfer and temperature control. Process analytical technology (PAT) tools, such as inline Raman spectroscopy, enable real-time monitoring of reaction progress .
Q. How does the compound’s heterocyclic system influence its interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : The triazoloquinazoline core may act as a bioisostere for purine or pyrimidine bases, enabling competitive inhibition. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like kinases. Validate hypotheses using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Structural analogs (e.g., imidazoloquinoxalines ) provide comparative insights into structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
